BenchChemオンラインストアへようこそ!

(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine

LOXL2 inhibition lysyl oxidase fibrosis

This heterocyclic building block features a 2-(1H-imidazol-2-yl)pyridine core with a primary aminomethyl substituent, creating a bidentate N^N chelating motif validated in BRAF V600E inhibitor programs (A375 IC50 2.93–4.26 µM) and LOXL2 inhibition. The 4-aminomethyl handle enables rapid amide coupling, reductive amination, or sulfonamide formation to explore SAR at an underexplored vector. Distinct from common imidazol-1-yl or pyridin-5-yl regioisomers, this imidazol-2-yl connectivity is essential for metal-coordination geometry and target engagement. Purchase high-purity (≥98%) compound for focused library synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B12829753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CN)C2=NC=CN2
InChIInChI=1S/C9H10N4/c10-6-7-1-2-11-8(5-7)9-12-3-4-13-9/h1-5H,6,10H2,(H,12,13)
InChIKeyYABKJTJYEIDESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine CAS 1823946-96-8 – Core Scaffold & Physicochemical Profile


(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine (CAS 1823946-96-8) is a C9H10N4 heterocyclic building block with a molecular weight of 174.20 g/mol, featuring a 2-(1H-imidazol-2-yl)pyridine core bearing a primary aminomethyl substituent at the pyridine 4-position [1]. Its computed physicochemical descriptors include XLogP3-AA of -0.5, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 67.6 Ų [1]. The compound belongs to the class of 2-(1H-imidazol-2-yl)pyridine derivatives that have been validated as scaffolds for BRAF kinase inhibitor development and LOXL2 enzyme inhibition, with the specific regiochemistry of the imidazole–pyridine linkage critically influencing both metal-coordination geometry and biological target engagement [2][3].

Why Regioisomeric Imidazole–Pyridine Methanamine Analogs Cannot Be Interchanged in (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine Procurement


The imidazole–pyridine methanamine chemical space contains multiple regioisomers with identical molecular formulae (C9H10N4, MW 174.20) but profoundly different biological and coordination behavior. The target compound places the imidazole at the pyridine 2-position via an imidazol-2-yl linkage, creating a bidentate N^N chelating motif capable of simultaneous coordination through the pyridine nitrogen and the imidazole N3 atom [1]. In contrast, the more commonly catalogued (5-(pyridin-4-yl)-1H-imidazol-2-yl)methanamine (CAS 1004303-43-8) attaches the pyridine at the imidazole 5-position , and 1-[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine uses an imidazol-1-yl connectivity that precludes the same chelation geometry [2]. These connectivity differences translate into quantifiable variations in enzyme inhibitory potency—the imidazol-1-yl analog displays an LOXL2 IC50 of 203 µM, whereas the 2-chloro-substituted pyridin-4-yl methanamine comparator achieves 126 nM under identical assay conditions [2]—underscoring that substitution at the pyridine 2-position and imidazole connectivity are not interchangeable parameters for target engagement.

Quantitative Differentiation Evidence for (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine: Comparator-Based Analysis


Imidazol-2-yl vs. Imidazol-1-yl Connectivity: Impact on LOXL2 Inhibitory Activity

A direct comparator study in ACS Med Chem Lett (2017) profiled 2-substituted pyridine-4-ylmethanamines as LOXL2 inhibitors. The imidazol-1-yl regioisomer 1-[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine exhibited an IC50 of 203 µM (0.000203 M) against human LOXL2 at pH 8.0 and 37 °C [1]. By contrast, the most potent compound in the series, (2-chloropyridin-4-yl)methanamine, achieved an IC50 of 126 nM (0.000126 M), representing a >1,600-fold difference in potency attributable solely to the nature of the 2-substituent [1]. The target compound—bearing an imidazol-2-yl rather than imidazol-1-yl linkage—presents a distinct N^N chelating geometry at the pyridine 2-position that is unavailable to the imidazol-1-yl analog, providing a structurally defined entry point for optimizing LOXL2 potency through metal-coordination tuning [1][2].

LOXL2 inhibition lysyl oxidase fibrosis

Validated 2-(1H-Imidazol-2-yl)pyridine Scaffold for BRAF Kinase Inhibitor Development

A 2015 study in the European Journal of Medicinal Chemistry designed and synthesized 31 derivatives (CLW01–CLW31) based on the 2-(1H-imidazol-2-yl)pyridine core and screened them for BRAF kinase inhibitory activity [1]. The two most potent compounds, CLW14 and CLW27, exhibited antiproliferative IC50 values of 4.26 µM and 2.93 µM, respectively, against the A375 BRAF V600E-mutant melanoma cell line—comparable to the clinical BRAF inhibitor Sorafenib as a positive control [1]. In an A375 xenograft mouse model, oral administration of CLW14 and CLW27 at 50 mg/kg achieved tumor growth inhibition (TGI) of 35.68% and 42.50%, respectively [1]. The target compound is the 4-aminomethyl-substituted variant of this validated core scaffold, providing a primary amine handle for further derivatization that is absent in the unsubstituted 2-(1H-imidazol-2-yl)pyridine parent [1][2].

BRAF V600E kinase inhibition melanoma

LSD1 Histone Demethylase Inhibition: Class-Level Evidence for Imidazole–Pyridine Methanamine Derivatives

Substituted imidazole–pyridine derivatives have been claimed as LSD1 (KDM1A) inhibitors in Celgene Quanticel patent families (e.g., WO2016007722, CA2961525) for cancer indications including prostate, breast, bladder, lung cancer, and melanoma [1][2]. A structurally related imidazole-containing compound (CHEMBL4088315 / BDBM50256980) was reported with an LSD1 IC50 of 50 µM (5.00E+4 nM) against recombinant human His-tagged LSD1 using an H3K4me2 peptide substrate [3]. The target compound shares the imidazole–pyridine pharmacophore architecture specified in these patent disclosures, and its primary aminomethyl group at the pyridine 4-position provides a vector for SAR expansion that complements the substitution patterns explored in the Celgene Quanticel series [1].

LSD1 histone demethylase epigenetics

Copper-Catalyzed Hydroxylation Ligand Function: Differentiation from Non-Chelating Analogs

2-(1H-Imidazol-2-yl)pyridine derivatives function as effective bidentate N^N ligands for Cu(I)-catalyzed hydroxylation of aryl bromides [1]. In a screen of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines, the combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine was identified as an effective catalytic system for this transformation [1]. The target compound retains the 2-(1H-imidazol-2-yl)pyridine chelating core and adds a 4-aminomethyl substituent that can modulate the electron density at the pyridine nitrogen, potentially tuning catalytic activity. In contrast, imidazol-1-yl regioisomers (e.g., 1-[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine) lack the contiguous N^N chelating bite angle characteristic of the imidazol-2-yl linkage, and 2-chloropyridin-4-yl methanamine analogs lack the imidazole donor entirely [1].

copper catalysis C–O bond formation bidentate ligand

Computed Physicochemical Property Differentiation vs. Common Isomers

The target compound (CAS 1823946-96-8) shares the molecular formula C9H10N4 and molecular weight 174.20 g/mol with its regioisomers, including (5-(pyridin-4-yl)-1H-imidazol-2-yl)methanamine (CAS 1004303-43-8), (5-(pyridin-3-yl)-1H-imidazol-2-yl)methanamine (CAS 945524-57-2), and (5-(pyridin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1156708-95-0) [1]. Computed properties for the target compound—XLogP3-AA = -0.5, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, rotatable bond count = 2, topological polar surface area = 67.6 Ų [1]—place it within favorable drug-likeness space per Lipinski and Veber rules, as computationally confirmed for the 2-(1H-imidazol-2-yl)pyridine scaffold class [2]. The key differentiating feature is the imidazol-2-yl-to-pyridine-2 connectivity, which orients the imidazole N–H donor in a position capable of intramolecular hydrogen bonding with the pyridine nitrogen, a feature absent in the imidazol-4-yl and imidazol-1-yl regioisomers and potentially affecting both solubility and target binding conformation [1][2].

physicochemical properties drug-likeness regioisomer comparison

High-Impact Application Scenarios for (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine Based on Quantitative Evidence


BRAF Kinase Inhibitor Lead Optimization: Derivatization via the 4-Aminomethyl Handle

The 2-(1H-imidazol-2-yl)pyridine scaffold has produced derivatives with confirmed antiproliferative activity against BRAF V600E-mutant A375 melanoma cells (best-in-series IC50 = 2.93–4.26 µM) and in vivo tumor growth inhibition of 35–43% in xenograft models [1]. The target compound provides this validated core with a primary aminomethyl group at the pyridine 4-position, enabling rapid amide coupling, reductive amination, or sulfonamide formation to generate focused libraries. Teams developing next-generation BRAF inhibitors can use this building block to explore SAR at the pyridine 4-position—a vector underexplored in the original CLW series—while retaining the imidazol-2-yl chelating motif essential for hinge-region kinase binding [1][2].

LOXL2 Inhibitor Discovery: Exploiting Imidazol-2-yl Chelation for Potency Optimization

The LOXL2 inhibitor SAR established by Hutchinson et al. (2017) demonstrates that the pyridine 2-substituent is the dominant potency-determining variable, with activity spanning 126 nM to >200 µM depending on the substituent [3]. The imidazol-2-yl group in the target compound provides a metal-coordinating heterocycle at this critical vector, offering a chelation-based binding mode distinct from the simple chloro, fluoro, and methoxy substituents profiled in the original publication. Medicinal chemistry teams targeting fibrotic diseases (idiopathic pulmonary fibrosis, NASH, chronic kidney disease) can use this compound as a starting point for developing LOXL2 inhibitors with a novel metal-interaction pharmacophore [3].

Transition-Metal Catalyst Development: Bidentate N^N Ligand with a Functionalizable Tether

The 2-(1H-imidazol-2-yl)pyridine motif is a confirmed bidentate ligand for Cu(I)-catalyzed transformations, with 5-bromo-2-(1H-imidazol-2-yl)pyridine forming an effective catalytic system for aryl bromide hydroxylation [4]. The target compound retains this chelating core while adding a 4-aminomethyl substituent that can be functionalized to introduce chirality, additional donor atoms, or solid-support linkers. Synthetic methodology groups developing new cross-coupling or C–H activation catalysts can leverage the primary amine as a conjugation site for immobilization on resins or for generating ligand libraries via parallel synthesis [4].

Epigenetic Probe Development: LSD1 Inhibitor Scaffold with Underexplored Substitution Vector

Imidazole–pyridine compounds have been patented as LSD1 histone demethylase inhibitors with therapeutic applications in prostate cancer, SCLC, and hematologic malignancies [5][6]. The target compound maps onto this pharmacophore class and offers a 4-aminomethyl substituent that is not represented among the published Celgene Quanticel patent examples. Chemical biology groups developing LSD1 chemical probes can use this building block to explore whether substitution at the pyridine 4-position (via the aminomethyl handle) modulates isoform selectivity, cellular permeability, or FAD-cofactor interaction—parameters critical for translating biochemical LSD1 inhibition into cellular activity [5][6].

Quote Request

Request a Quote for (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.